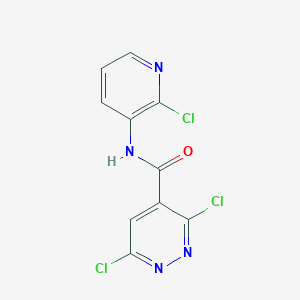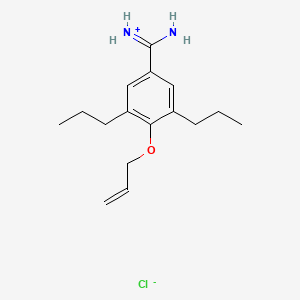
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of an allyloxy group and two propyl groups attached to a benzamidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyloxy-3,5-dipropylbenzamidine hydrochloride typically involves the following steps:
Formation of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl alcohol reacts with a suitable benzene derivative under acidic or basic conditions.
Introduction of Propyl Groups: The propyl groups can be added via Friedel-Crafts alkylation, where propyl halides react with the benzene ring in the presence of a Lewis acid catalyst.
Formation of Benzamidine: The benzamidine moiety can be synthesized by reacting the benzene derivative with an appropriate amidine precursor under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamidine moiety can be reduced to form amines.
Substitution: The propyl groups can be substituted with other alkyl or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted benzamidines.
科学的研究の応用
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Allyloxy-3,5-dipropylbenzamidine hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and other interactions, while the benzamidine moiety can interact with enzymes or receptors. These interactions can modulate biological pathways and exert various effects.
類似化合物との比較
Similar Compounds
- 4-Allyloxy-3,5-dimethylbenzamidine
- 4-Allyloxy-3,5-dichlorobenzamidine
- 4-Allyloxy-3,5-dimethoxybenzamidine
Uniqueness
4-Allyloxy-3,5-dipropylbenzamidine hydrochloride is unique due to the presence of propyl groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications and studies.
特性
CAS番号 |
100678-33-9 |
|---|---|
分子式 |
C16H25ClN2O |
分子量 |
296.83 g/mol |
IUPAC名 |
[amino-(4-prop-2-enoxy-3,5-dipropylphenyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3;/h6,10-11H,3-5,7-9H2,1-2H3,(H3,17,18);1H |
InChIキー |
PEBQHHAQBMRTAI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=[NH2+])N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


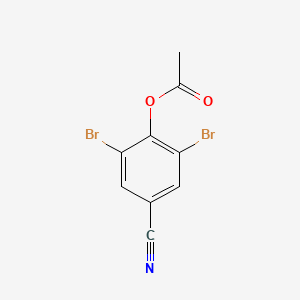

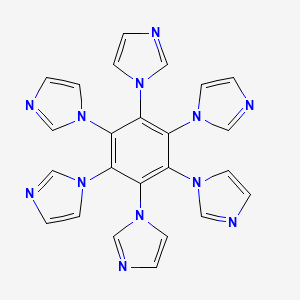
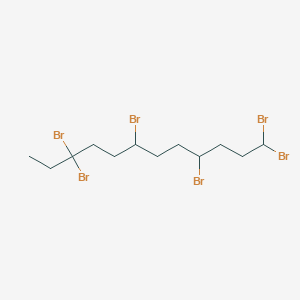
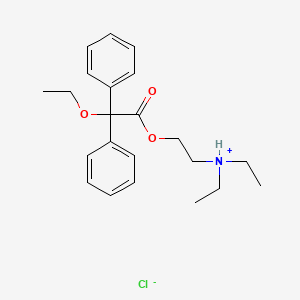
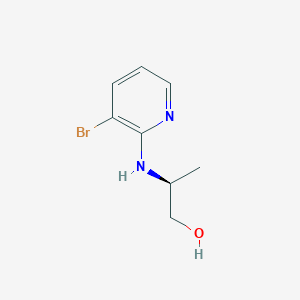
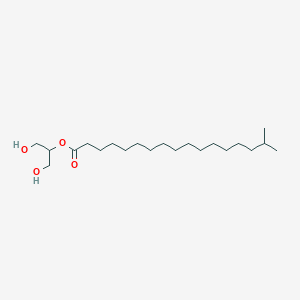
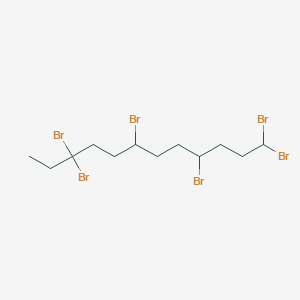
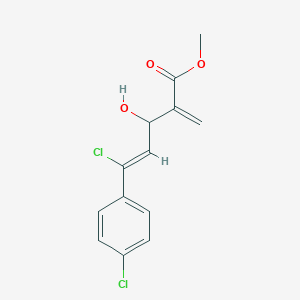


![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

